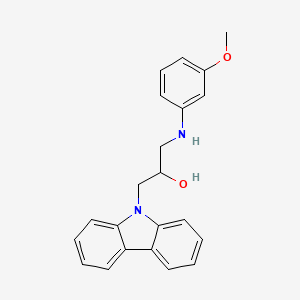![molecular formula C17H25ClN2O2 B5128419 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5128419.png)
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a piperidine ring, and an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This is followed by the reaction with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative. This can be achieved by reacting 4-piperidone with isopropylamine under reductive amination conditions.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide: shares structural similarities with other phenoxyacetamide derivatives and piperidine-based compounds.
This compound: is unique due to its specific substitution pattern and the presence of both a phenoxy group and a piperidine ring.
Uniqueness
- The combination of a chlorinated phenoxy group and a piperidine ring imparts unique chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)20-8-6-14(7-9-20)19-17(21)11-22-16-10-13(3)4-5-15(16)18/h4-5,10,12,14H,6-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCBLYEYREVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-5-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5128344.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)


![3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5128370.png)


![N-[2-(2-chlorophenyl)ethyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B5128408.png)
![N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5128414.png)
![2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B5128418.png)
![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide](/img/structure/B5128440.png)
